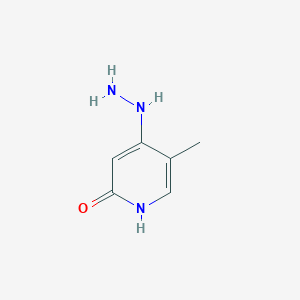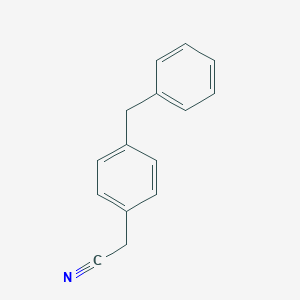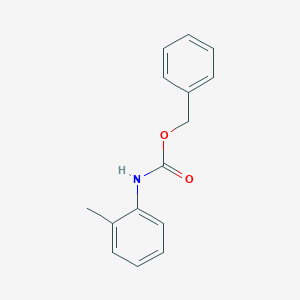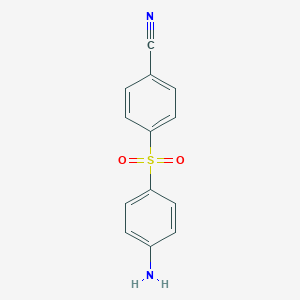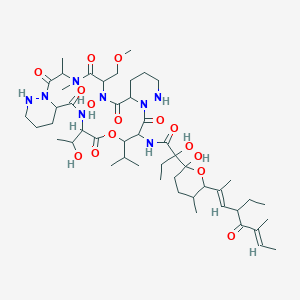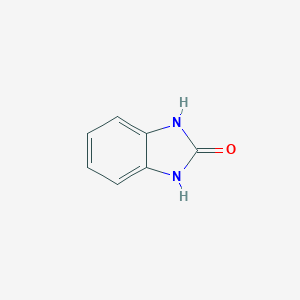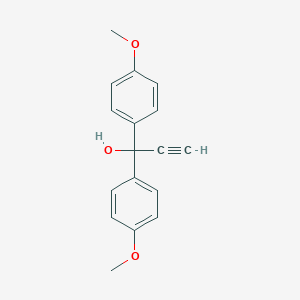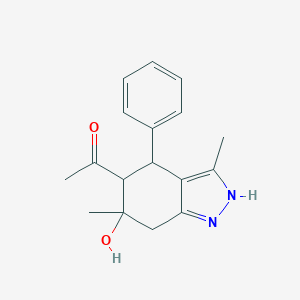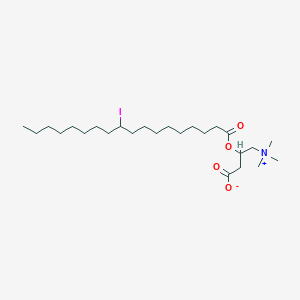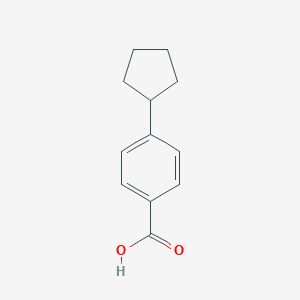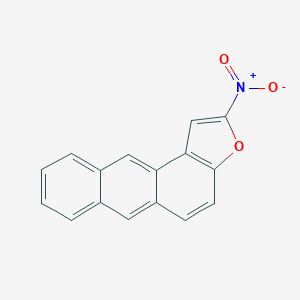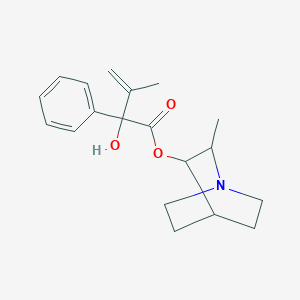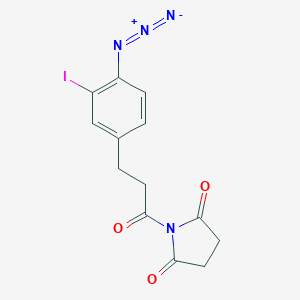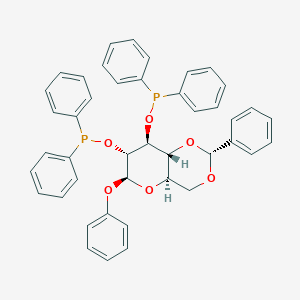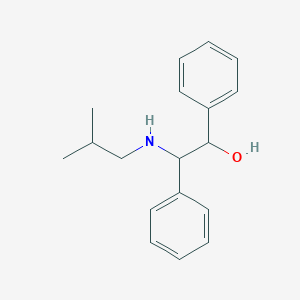
N-Isobutyl-1,2-diphenylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-1,2-diphenylethanolamine (IBE) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a chiral compound with two enantiomers, (R)-IBE and (S)-IBE, and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-Isobutyl-1,2-diphenylethanolamine is not fully understood, but it is believed to act as a selective α2-adrenergic receptor agonist. This results in the inhibition of sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. N-Isobutyl-1,2-diphenylethanolamine has also been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine.
Effets Biochimiques Et Physiologiques
N-Isobutyl-1,2-diphenylethanolamine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as modulate the release of neurotransmitters such as norepinephrine and dopamine. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Isobutyl-1,2-diphenylethanolamine in lab experiments is its selectivity for α2-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-Isobutyl-1,2-diphenylethanolamine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-Isobutyl-1,2-diphenylethanolamine. One area of interest is the development of more selective α2-adrenergic receptor agonists, which could have potential therapeutic applications in the treatment of hypertension and anxiety disorders. Another area of interest is the study of the enantiomers of N-Isobutyl-1,2-diphenylethanolamine, as they may have different pharmacological properties. Finally, the development of new methods for synthesizing N-Isobutyl-1,2-diphenylethanolamine could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of N-Isobutyl-1,2-diphenylethanolamine involves the reaction of 1,2-diphenylethanol with isobutylamine in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a racemic mixture of (R)-N-Isobutyl-1,2-diphenylethanolamine and (S)-N-Isobutyl-1,2-diphenylethanolamine. The enantiomers can be separated using chiral chromatography or by using a chiral resolving agent.
Applications De Recherche Scientifique
N-Isobutyl-1,2-diphenylethanolamine has been extensively studied for its potential therapeutic applications. It has shown promising results as a selective α2-adrenergic receptor agonist, which makes it a potential candidate for the treatment of hypertension and anxiety disorders. N-Isobutyl-1,2-diphenylethanolamine has also been shown to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
108935-64-4 |
|---|---|
Nom du produit |
N-Isobutyl-1,2-diphenylethanolamine |
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
2-(2-methylpropylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-19-17(15-9-5-3-6-10-15)18(20)16-11-7-4-8-12-16/h3-12,14,17-20H,13H2,1-2H3 |
Clé InChI |
AFUDNVRZGPHSQO-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Synonymes |
IDPE N-isobutyl-1,2-diphenylethanolamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



